![molecular formula C8H12O4 B13459667 rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13459667.png)
rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclobutyl]acetic acid
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Overview
Description
rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclobutyl]acetic acid is a chiral compound with significant applications in various fields of scientific research. This compound features a cyclobutyl ring substituted with a methoxycarbonyl group and an acetic acid moiety, making it an interesting subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclobutyl]acetic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of cyclobutane derivatives with methoxycarbonylating agents in the presence of catalysts. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclobutyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
Scientific Research Applications
rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclobutyl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclobutyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid
- rac-(1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid
- (1R,2S)-2-(methoxycarbonyl)cyclopropanecarboxylic acid
Uniqueness
rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclobutyl]acetic acid is unique due to its specific cyclobutyl ring structure and the presence of both methoxycarbonyl and acetic acid functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and research.
Properties
Molecular Formula |
C8H12O4 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-[(1R,2R)-2-methoxycarbonylcyclobutyl]acetic acid |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(6)4-7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
XKEKCFWLAISBIY-PHDIDXHHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]1CC(=O)O |
Canonical SMILES |
COC(=O)C1CCC1CC(=O)O |
Origin of Product |
United States |
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